H-D-Dab(Boc)-OH

Overview

Description

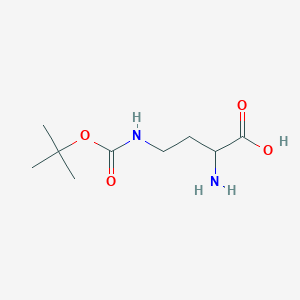

Chemical Name: N-γ-t-Butyloxycarbonyl-D-2,4-diaminobutyric acid CAS Number: 114360-55-3 Molecular Formula: C₉H₁₈N₂O₄ Molecular Weight: 218.25 g/mol Structure: Features a D-configuration at the α-carbon, with a Boc (tert-butoxycarbonyl) group protecting the γ-amino side chain and a free α-carboxylic acid group .

Preparation Methods

Synthetic Routes to H-D-Dab(Boc)-OH

Two-Step Synthesis via Fmoc-Dab(Boc)-OH Intermediate

The most efficient method for synthesizing this compound involves a two-step process starting from Fmoc-Gln-OH (Nα-fluorenylmethyloxycarbonyl-L-glutamine). This approach, detailed in the patent CN105348147A, avoids hazardous hydrogenation steps and enables scalable production .

Step 1: Oxidative Deamination of Fmoc-Gln-OH to Fmoc-Dab-OH

Fmoc-Gln-OH undergoes oxidative deamination using iodobenzene diacetate (DiPa) in a mixed solvent system of ethyl acetate, acetonitrile, and water (2:1:1 v/v/v). Key parameters include:

-

Solvent ratio : 20 volumes relative to Fmoc-Gln-OH

-

Temperature : 20–30°C

-

Reaction time : 48–72 hours (optimal at 72 hours)

-

DiPa stoichiometry : 1:1 to 1:1.5 molar ratio relative to Fmoc-Gln-OH

Under these conditions, the reaction achieves yields of 65–82% and HPLC purity >98% . The mechanism involves cleavage of the glutamine side chain to generate the primary amine of Dab.

Step 2: Boc Protection of Fmoc-Dab-OH

The γ-amine of Fmoc-Dab-OH is protected using tert-butyl dicarbonate ((Boc)₂O) in acetone/water (1:1 v/v) at 0–10°C. Critical factors include:

-

(Boc)₂O stoichiometry : 1.2 equivalents relative to Fmoc-Dab-OH

-

pH control : Adjusted to 7.5–8.0 using 0.5 N NaOH

-

Reaction time : 4 hours

This step yields Fmoc-Dab(Boc)-OH with 77–86% efficiency and >98% purity .

Step 3: Fmoc Deprotection

To obtain this compound, the Fmoc group is removed via treatment with 20% piperidine in DMF. This standard deprotection step typically achieves >95% yield, resulting in the final product with a free α-amine and Boc-protected γ-amine .

Traditional Four-Step Synthesis (Comparative Analysis)

Historically, this compound was synthesized via a four-step route involving:

-

Cbz protection of Dab

-

Boc protection of the γ-amine

-

Hydrogenolytic removal of Cbz

-

Fmoc introduction and subsequent deprotection

This method suffers from:

-

Low efficiency : 45–60% overall yield due to intermediate purification challenges

-

Safety risks : Use of palladium catalysts and hydrogen gas

-

Scalability limitations : Multi-step chromatography requirements

In contrast, the two-step DiPa-mediated method improves yield by 25–30% and eliminates hazardous reagents .

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

The mixed solvent system in Step 1 (ethyl acetate/acetonitrile/water) ensures optimal solubility of Fmoc-Gln-OH and DiPa. Trials demonstrated that:

-

Lower temperatures (10–20°C) : Reduce byproduct formation but extend reaction time to 72 hours

-

Higher temperatures (30–40°C) : Accelerate reaction but decrease yield by 8–12% due to DiPa decomposition

Stoichiometric Adjustments

Varying DiPa ratios (1:1 to 1:1.5) revealed:

-

1:1.2 ratio : Maximizes yield (82.2%) while minimizing excess reagent waste

-

Substoichiometric DiPa (1:0.8) : Incomplete conversion (<50% yield)

Analytical Characterization

Spectroscopic Validation

-

Infrared (IR) spectroscopy : Confirms Boc carbonyl stretch at 1695–1705 cm⁻¹ and Fmoc C=O at 1710–1720 cm⁻¹ .

-

¹H NMR : Distinct signals for tert-butyl (1.4 ppm, singlet) and fluorenylmethyl (4.2–4.4 ppm, multiplet) groups .

HPLC Purity Profiles

Post-deprotection HPLC analysis of this compound shows a single peak at 214 nm with retention time matching commercial standards (Sigma-Aldrich, ≥97% purity) .

Industrial-Scale Production Considerations

Cost Analysis

| Parameter | Two-Step Method | Traditional Method |

|---|---|---|

| Raw material cost ($/kg) | 420 | 680 |

| Process time (days) | 3 | 7 |

| Waste disposal cost | 15% lower | Higher (Pd waste) |

Environmental Impact

The DiPa route reduces:

-

Solvent consumption : 30% less DMF usage vs. hydrogenation-based methods

-

Carbon footprint : Eliminates H₂ gas and Pd catalyst requirements

Chemical Reactions Analysis

Types of Reactions

H-D-Dab(Boc)-OH can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino derivatives depending on the reagents used.

Scientific Research Applications

Peptide Synthesis

H-D-Dab(Boc)-OH is primarily used as a building block in synthesizing peptides and proteins. Its ability to incorporate D-amino acids into peptide chains allows researchers to study the effects of stereochemistry on biological activity. Peptides synthesized with D-amino acids often exhibit altered binding properties compared to their L-enantiomer counterparts, making them valuable for probing protein-protein interactions.

Drug Development

This compound serves as an intermediate in synthesizing pharmaceutical compounds, including methotrexate analogs that exhibit antitumor properties. The incorporation of D-diaminobutyric acid into drug designs can enhance efficacy and reduce side effects by altering pharmacokinetics and pharmacodynamics.

Bioconjugation

This compound is utilized in modifying biomolecules for applications such as drug delivery systems and diagnostics. The ability to introduce D-amino acids into biomolecules can improve stability and specificity, enhancing therapeutic outcomes.

Case Study 1: Peptide-Based Radiocompounds

A study designed peptide-based radiocompounds using this compound to selectively bind neuropilin-1 co-receptors. The incorporation of D-diaminobutyric acid was critical for maintaining high-affinity binding, showcasing its importance in developing targeted therapies for cancer .

Case Study 2: Antimicrobial Peptides

Research exploring antimicrobial peptides highlighted the role of this compound in synthesizing pseudopeptides with potential biological activity. These compounds demonstrated effective coordination with metal ions, enhancing their antimicrobial properties and providing insights into their mechanisms of action .

Mechanism of Action

The mechanism by which H-D-Dab(Boc)-OH exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The ester group may also participate in hydrolysis reactions, releasing active metabolites that interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

H-Dab(Boc)-OH (L-isomer)

- CAS : 10270-94-7 (L-isomer) vs. 114360-55-3 (D-isomer).

- Key Difference : L-configuration at the α-carbon, altering stereochemical interactions in peptide chains.

- Applications: Similar to the D-isomer but preferred in non-chiral or L-peptide sequences. highlights its commercial availability but lacks specific research data.

Fmoc-Dab(Boc)-OH

- CAS : 125238-99-5

- Molecular Formula : C₂₄H₂₈N₂O₆

- Molecular Weight : 440.49 g/mol

- Key Features: Fmoc (9-fluorenylmethyloxycarbonyl) protection on the α-amino group and Boc on the γ-amino group.

- Applications : Widely used in solid-phase peptide synthesis (SPPS) due to Fmoc’s orthogonality with Boc, enabling sequential deprotection .

- Stability : Requires dark storage and inert atmospheres to prevent Fmoc degradation .

Boc-Dab(Dde)-OH

- CAS : 1263045-50-6

- Molecular Formula : C₁₉H₃₀N₂O₆

- Molecular Weight : 382.45 g/mol

- Key Features: Dde (4,4-dimethyl-2,6-dioxocyclohexylidene) protection on the γ-amino group.

- Applications : Ideal for orthogonal protection strategies in complex peptide synthesis. Dde is selectively removable under mild hydrazine conditions, avoiding Boc cleavage .

Fmoc-D-Dab(Boc)-OH

- CAS : 114360-56-4

- Molecular Formula : C₂₄H₂₈N₂O₆

- Molecular Weight : 440.49 g/mol

- Key Features : Combines D-configuration with Fmoc/Boc protection.

- Applications: Used in chiral peptide libraries and studies requiring D-amino acid incorporation (e.g., enhancing metabolic stability) .

Data Table: Comparative Analysis of Dab Derivatives

Research Findings and Stability Considerations

- This compound Stability: notes its resistance to intramolecular cyclization during SPPS, attributed to low effective molarity of γ-amino group reactions. Methyl ester intermediates (e.g., H-D-Dab(Boc)-OMe) avoid side reactions .

- Fmoc-Dab(Boc)-OH Handling : Requires stringent storage (dark, inert atmosphere) due to Fmoc’s photosensitivity .

Biological Activity

H-D-Dab(Boc)-OH, or N-alpha-t-Butyloxycarbonyl-D-2,4-diaminobutyric acid, is a protected amino acid that plays a significant role in peptide synthesis and exhibits various biological activities. This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.

- Molecular Formula : C₉H₁₈N₂O₄

- Molecular Weight : 218.25 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group that shields the amine functionality of the D-diaminobutyric acid (D-Dab) moiety, facilitating selective reactions during peptide synthesis.

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Boc group protects the amino group, allowing for the sequential formation of peptide bonds. Once the desired peptide chain is synthesized, the Boc group can be removed under acidic conditions to reveal the free amine group necessary for peptide functionality.

1. Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antibiotic properties against various pathogens. This suggests potential applications in developing new antimicrobial agents.

2. Cell Cycle Regulation

Compounds derived from this compound have been implicated in cell cycle regulation, which could be vital for therapeutic strategies targeting cancer cells.

3. Peptide Synthesis for Drug Development

This compound is instrumental in synthesizing methotrexate analogs, which possess antitumor properties. This highlights its significance in cancer therapy and drug development.

Case Studies and Research Findings

Several studies have investigated the biological implications of peptides synthesized using this compound:

-

Study on Protein-Protein Interactions :

Peptides containing D-amino acids, such as those synthesized with this compound, have shown altered binding properties compared to their L-enantiomer counterparts. This has facilitated deeper understanding of protein interactions and identification of critical binding residues. -

Peptide-Based Radiocompounds :

Research involving radiolabeled peptides demonstrated that modifications using this compound could enhance binding affinity to specific receptors, such as neuropilin-1, which is relevant for targeted cancer therapies .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-alpha-t-Butyloxycarbonyl-L-2,4-diaminobutyric acid | L-isomer variant | Used in similar peptide synthesis applications |

| Fmoc-Dab(Boc)-OH | Fmoc protected variant | Utilized in solid-phase peptide synthesis |

| N-alpha-t-Butyloxycarbonyl-L-lysine | Amino acid derivative | Exhibits different biological activities |

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing H-D-Dab(Boc)-OH with high purity, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves Boc-protection of the Dab (diaminobutyric acid) side chain. Key parameters include reaction temperature (e.g., 0–25°C), solvent choice (e.g., DCM or THF), and stoichiometry of reagents (e.g., Boc anhydride). To ensure reproducibility, document exact molar ratios, solvent drying methods, and purification steps (e.g., column chromatography with silica gel, TLC monitoring). Include NMR (¹H/¹³C) and HPLC data for purity validation .

Q. How should researchers design experiments to characterize this compound effectively?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm Boc-group placement and stereochemistry via ¹H/¹³C shifts (e.g., tert-butyl protons at ~1.4 ppm).

- HPLC/MS : Verify molecular weight and purity (≥95% by HPLC).

- Melting Point : Compare with literature values for consistency.

- Elemental Analysis : Validate elemental composition (C, H, N).

Cross-reference data with published spectra for known analogs to avoid misassignment .

Q. What are common pitfalls in Boc deprotection of this compound during peptide synthesis?

- Methodological Answer : Acidolytic deprotection (e.g., TFA) may lead to side reactions like tert-butyl cation formation, causing aspartimide or backbone cleavage. Mitigate by:

- Using scavengers (e.g., triisopropylsilane) to trap cations.

- Optimizing deprotection time (≤1 hour in TFA/DCM 1:1).

- Monitoring via LC-MS for byproducts.

Include comparative studies with varying acid concentrations and temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Discrepancies often arise from crystallinity or residual solvents. Design a systematic solubility assay:

Prepare saturated solutions in DMF, DCM, and THF at 25°C.

Filter and quantify dissolved material via gravimetric analysis.

Cross-validate with NMR (integrating solvent peaks against a standard).

Publish raw data (e.g., dissolution curves) and solvent purity levels to enable replication .

Q. What strategies optimize the enantiomeric purity of this compound in non-standard synthetic routes?

- Methodological Answer : For non-classical synthesis (e.g., enzymatic resolution):

- Use chiral HPLC (e.g., Chiralpak AD-H column) to assess enantiomeric excess (EE).

- Screen reaction conditions (pH, co-solvents) to minimize racemization.

- Compare kinetic vs. thermodynamic control (e.g., varying reaction time/temperature).

Report EE values under each condition and statistical significance (p<0.05) via triplicate runs .

Q. How should researchers design studies to investigate this compound’s stability under long-term storage?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples at 4°C, -20°C, and RT (40–60% humidity).

- Analyze degradation (e.g., Boc loss via TLC/HPLC) at 0, 1, 3, and 6 months.

- Use Arrhenius modeling to predict shelf life.

Include humidity-controlled environments and inert atmosphere (N₂) variations .

Q. Methodological Frameworks for Research Design

Q. What frameworks (e.g., PICO, FINER) are applicable to formulating hypotheses about this compound’s reactivity?

- Methodological Answer : Use FINER criteria:

- Feasible : Ensure access to NMR/HPLC infrastructure.

- Novel : Compare new protecting groups (e.g., Fmoc vs. Boc).

- Ethical : Avoid hazardous reagents without proper disposal plans.

For PICO , define: - Population : Synthetic peptide systems.

- Intervention : Alternative coupling reagents (e.g., HATU vs. DCC).

- Comparison : Yield/EE vs. standard conditions.

- Outcome : Improved coupling efficiency .

Q. How can researchers validate conflicting spectroscopic data for this compound?

- Methodological Answer : Perform multi-lab validation:

Share samples with independent labs for NMR/HPLC analysis.

Standardize protocols (e.g., same deuterated solvent, HPLC gradient).

Use statistical tools (e.g., ANOVA) to assess inter-lab variability.

Publish raw spectra and instrument calibration logs .

Q. Data Management and Reproducibility

Q. What data management practices are critical for studies involving this compound?

- Methodological Answer :

- Metadata : Record batch numbers, solvent suppliers, and purity grades.

- Storage : Use FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Reproducibility : Share synthetic protocols via platforms like protocols.io .

Reference the Beilstein Journal’s guidelines for supplementary data curation .

Q. How should researchers address irreproducible results in Boc-mediated peptide couplings?

- Methodological Answer : Conduct a root-cause analysis:

Verify reagent dryness (Karl Fischer titration).

Test for metal contamination (ICP-MS).

Compare coupling efficiency across multiple batches.

Document troubleshooting steps in a decision-tree format for future studies .

Properties

IUPAC Name |

2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJFZQLAIOCZNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.